molecular formula C19H15ClO5 B3408325 methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 869080-81-9

methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B3408325
CAS No.: 869080-81-9
M. Wt: 358.8 g/mol
InChI Key: ZYJJAOGCMCGXMR-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-11(18(21)23-2)24-15-8-5-13-9-16(19(22)25-17(13)10-15)12-3-6-14(20)7-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJJAOGCMCGXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenyl acetic acid and 7-hydroxy-4-methylcoumarin.

    Esterification: The 4-chlorophenyl acetic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-chlorophenyl acetate.

    Coupling Reaction: The methyl 4-chlorophenyl acetate is then coupled with 7-hydroxy-4-methylcoumarin using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromen-2-one structure can yield dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The biological activity of methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenoxy)propanoate: Similar in structure but lacks the chromen-2-one core.

    Methyl 2-(3-chlorophenyl)propanoate: Similar but with a different substitution pattern on the phenyl ring.

    Methyl 2-(4-bromophenyl)propanoate: Similar but with a bromine atom instead of chlorine.

Uniqueness

Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is unique due to the presence of the chromen-2-one core, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Chemical Formula : C27H19Cl3O6
  • Molecular Weight : 545.8 g/mol
  • CAS Number : 353477-88-0

The synthesis of this compound typically involves the reaction of 4-chlorophenol derivatives with specific coumarin structures, leading to the formation of methyl esters. The synthesis process has been documented in various studies, showcasing different methodologies and yields.

1. Antioxidant Activity

Recent studies have indicated that this compound exhibits notable antioxidant properties. The mechanism involves the scavenging of free radicals, which can mitigate oxidative stress in biological systems. This activity is essential for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

The compound has been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results from various assays suggest that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmitters in the brain, and their inhibition can have implications for treating conditions like Alzheimer's disease.

Enzyme Inhibition Percentage (%) IC50 (µM)
Acetylcholinesterase7520
Butyrylcholinesterase6550

Case Study 1: Neuroprotective Effects

A study conducted on rat models demonstrated that administration of this compound significantly improved cognitive functions impaired by scopolamine-induced amnesia. The results indicated a potential role in neuroprotection and memory enhancement.

Case Study 2: Anti-inflammatory Activity

In vitro tests revealed that the compound effectively reduced inflammation markers in human cell lines exposed to inflammatory stimuli. The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential for therapeutic use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Reactant of Route 2
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methyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

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